molecular formula C8H9F3N2O2 B1377799 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1384427-70-6

1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1377799
CAS No.: 1384427-70-6
M. Wt: 222.16 g/mol
InChI Key: KBNZNCLASYOMOT-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of an ethyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring, with a carboxylic acid functional group at the 4-position. Its unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,1,1-trifluoro-3-butanone. The resulting pyrazole intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyrazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol.

Scientific Research Applications

1-Ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.

    Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, where the compound can act as an inhibitor or modulator. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-Ethyl-3-methyl-5-(chloromethyl)-1H-pyrazole-4-carboxylic acid

Comparison: Compared to these similar compounds, 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group imparts greater metabolic stability and lipophilicity, making it more suitable for applications requiring prolonged activity and interaction with hydrophobic targets.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and versatile applications

Properties

IUPAC Name

1-ethyl-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-13-6(8(9,10)11)5(7(14)15)4(2)12-13/h3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNZNCLASYOMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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